2'-ethoxy-6-methyl-3,3'-bipyridin-2-amine
Description
2’-Ethoxy-6-methyl-3,3’-bipyridin-2-amine is a bipyridine derivative known for its unique structural properties and potential applications in various scientific fields. This compound features an ethoxy group at the 2’ position, a methyl group at the 6 position, and an amine group at the 2 position of the bipyridine core. Its distinct structure makes it a valuable candidate for research in chemistry, biology, and materials science.
Properties
IUPAC Name |
3-(2-ethoxypyridin-3-yl)-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-13-11(5-4-8-15-13)10-7-6-9(2)16-12(10)14/h4-8H,3H2,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVBQBZQGKXDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=C(N=C(C=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-ethoxy-6-methyl-3,3’-bipyridin-2-amine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the bipyridine core. The reaction conditions often include the use of boronic acids or esters, base, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxy-6-methyl-3,3’-bipyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce dihydrobipyridine derivatives.
Scientific Research Applications
2’-Ethoxy-6-methyl-3,3’-bipyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: Its derivatives are explored for therapeutic applications, including as potential drugs for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2’-ethoxy-6-methyl-3,3’-bipyridin-2-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and oxidation. The bipyridine core acts as a chelating ligand, stabilizing the metal center and enhancing its reactivity.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Dimethyl-2,2’-bipyridine: Similar to 2’-ethoxy-6-methyl-3,3’-bipyridin-2-amine but with methyl groups at the 4 and 4’ positions.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Features carboxylic acid groups, making it useful for applications in materials science and catalysis.
Uniqueness: 2’-Ethoxy-6-methyl-3,3’-bipyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable ligand for designing novel metal complexes with tailored reactivity and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
